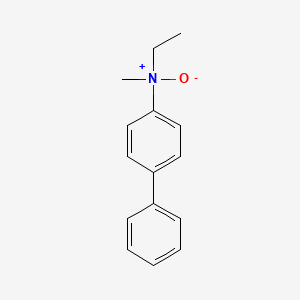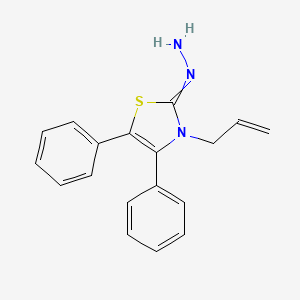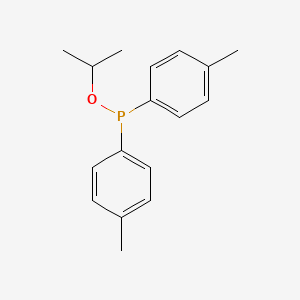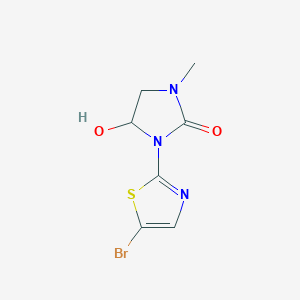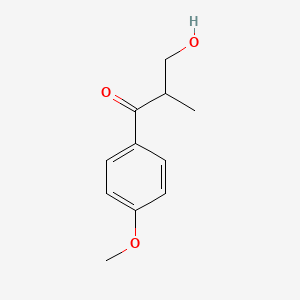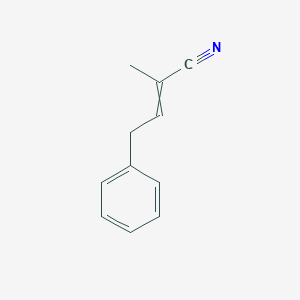
2-Methyl-4-phenylbut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenylbut-2-enenitrile is an organic compound characterized by a nitrile group attached to a butene chain with a phenyl and a methyl substituent
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through the ammoxidation of alkenes, where an alkene reacts with ammonia and oxygen in the presence of a catalyst to form a nitrile.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
科学的研究の応用
2-Methyl-4-phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons and protons. In oxidation reactions, the nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms.
類似化合物との比較
2-Methyl-4-phenylbut-1-ene: Similar structure but lacks the nitrile group.
4-Phenylbut-2-enenitrile: Similar structure but lacks the methyl group.
Uniqueness:
- The presence of both a phenyl and a methyl group along with the nitrile group makes 2-Methyl-4-phenylbut-2-enenitrile unique in its reactivity and applications compared to its analogs.
特性
CAS番号 |
63909-26-2 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC名 |
2-methyl-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C11H11N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChIキー |
BLTOJPGOVBJINB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


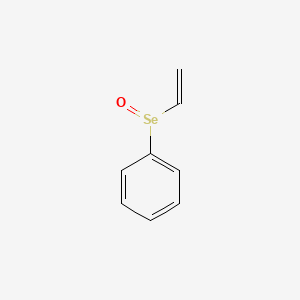
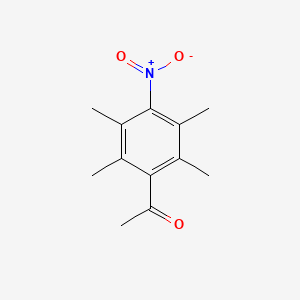
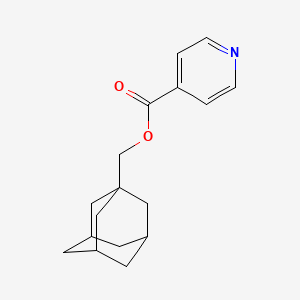
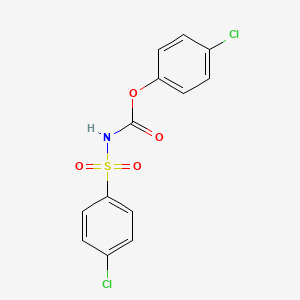
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
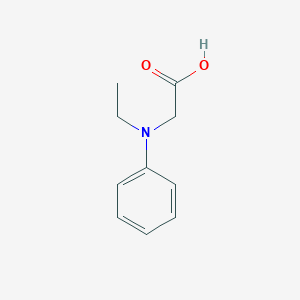
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
